

Technical Guide: Structure Elucidation of 2,3,4-Trifluorobenzylamine

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Compound of Interest

Compound Name: 2,3,4-Trifluorobenzylamine

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide to the structural elucidation of **2,3,4-trifluorobenzylamine**, a key intermediate in pharmaceutical and agrochemical research. It outlines the analytical methodologies and expected data for unambiguous identification and characterization.

Molecular Identity and Physicochemical Properties

2,3,4-Trifluorobenzylamine is a substituted aromatic amine with the fluorine atoms positioned ortho, meta, and para to the benzylamine moiety. These substituents significantly influence the molecule's electronic properties and reactivity.

Property	Value	Reference
IUPAC Name	(2,3,4-Trifluorophenyl)methanamine	N/A
CAS Number	235088-67-2	[1]
Molecular Formula	C ₇ H ₆ F ₃ N	[1]
Molecular Weight	161.12 g/mol	N/A
Appearance	Solid (Predicted)	[2]
SMILES	<chem>NCc1ccc(F)c(F)c1F</chem>	[2]
InChI Key	YIWUAPISITUDBY-UHFFFAOYSA-N	[2]

Spectroscopic and Spectrometric Characterization

The following sections detail the expected analytical data from key spectroscopic and spectrometric techniques essential for the structural confirmation of **2,3,4-Trifluorobenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring. The predicted chemical shifts (in ppm) are based on established substituent effects and computational models.

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constants (J, Hz)
~ 7.0 - 7.2	ddd	1H	Ar-H5	J(H-F) \approx 8-10, J(H-H) \approx 8-9
~ 6.8 - 7.0	ddd	1H	Ar-H6	J(H-F) \approx 8-10, J(H-H) \approx 8-9
~ 3.9	s	2H	CH ₂	N/A
~ 1.6	br s	2H	NH ₂	N/A

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155 (ddd)	C4-F
~ 145 - 150 (ddd)	C2-F
~ 140 - 145 (ddd)	C3-F
~ 125 - 130 (d)	C1
~ 120 - 125 (dd)	C5
~ 110 - 115 (dd)	C6
~ 40	CH ₂

Table 2.3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -135 to -140	m	F4
~ -145 to -150	m	F2
~ -155 to -160	m	F3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Table 2.4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3300 - 3500	Medium, Doublet	N-H Stretch	Primary Amine (-NH ₂)
3000 - 3100	Medium	C-H Stretch	Aromatic C-H
2850 - 2960	Medium	C-H Stretch	Aliphatic C-H (CH ₂)
1600 - 1620	Strong	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1500 - 1580	Medium-Strong	C=C Stretch	Aromatic Ring
1100 - 1300	Strong	C-F Stretch	Aryl-Fluoride

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 2.5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity	Assignment
161	High	[M] ⁺ (Molecular Ion)
160	Medium	[M-H] ⁺
144	High	[M-NH ₃] ⁺
116	Medium	[C ₇ H ₃ F ₂] ⁺ (Loss of HF from 144)
91	Low	Tropylium ion (less likely due to fluorine substitution)

Experimental Protocols

The following protocols describe a plausible synthetic route and standard analytical procedures for the characterization of **2,3,4-Trifluorobenzylamine**.

Synthesis of 2,3,4-Trifluorobenzylamine

The synthesis proceeds via the reduction of 2,3,4-trifluorobenzonitrile.

Step 1: Synthesis of 2,3,4-Trifluorobenzonitrile from 2,3,4-Trifluoroaniline (Sandmeyer Reaction)

- Diazotization: Dissolve 2,3,4-trifluoroaniline (1.0 eq) in a 3 M solution of hydrochloric acid at 0-5 °C.
- Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
- Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.6 eq) in water.
- Add the cold diazonium salt solution to the cyanide solution slowly.
- Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
- Cool the mixture and extract the product with dichloromethane.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield 2,3,4-trifluorobenzonitrile.

Step 2: Reduction of 2,3,4-Trifluorobenzonitrile to **2,3,4-Trifluorobenzylamine**

- In a flask equipped with a magnetic stirrer, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

- Carefully add lithium aluminum hydride (LiAlH_4) (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
- Quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH_4 in grams.
- Filter the resulting aluminum salts and wash the filter cake with THF.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- Purify the resulting crude amine by vacuum distillation to obtain pure **2,3,4-Trifluorobenzylamine**.

Analytical Methodologies

3.2.1 NMR Spectroscopy

- Prepare a sample by dissolving ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl_3).
- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a 400 or 500 MHz spectrometer.
- For ^1H NMR, acquire at least 16 scans. For ^{13}C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm). For ^{19}F NMR, use an external standard like CFCl_3 ($\delta\text{F} = 0$ ppm).

3.2.2 FT-IR Spectroscopy

- Acquire a background spectrum of the empty ATR crystal.

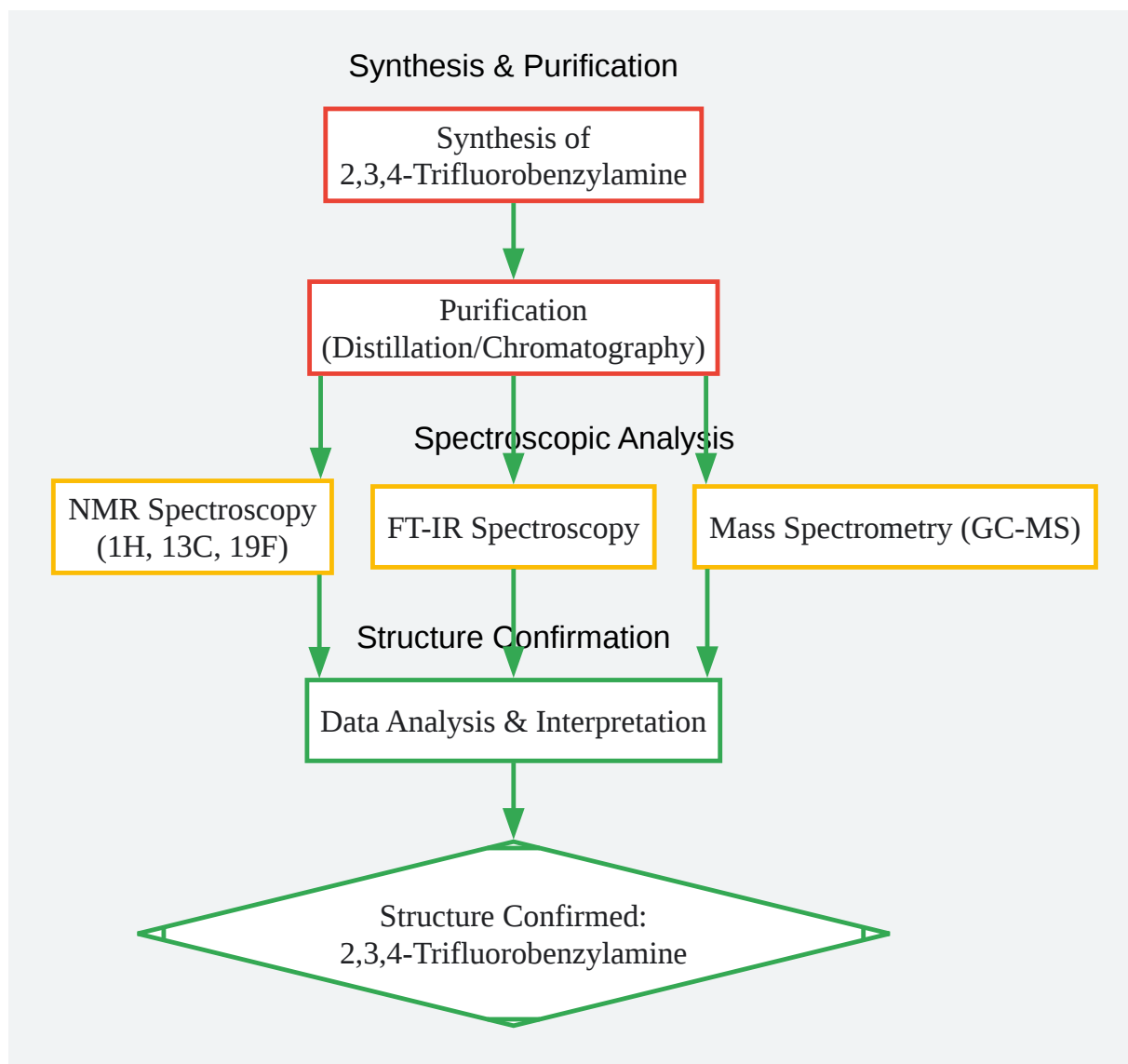
- Place a small amount of the solid sample onto the ATR crystal.
- Record the spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.

3.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

- Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Inject an aliquot of the solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
- Use a temperature program that allows for the separation of the compound from any impurities (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).
- Acquire mass spectra using electron ionization (EI) at 70 eV.

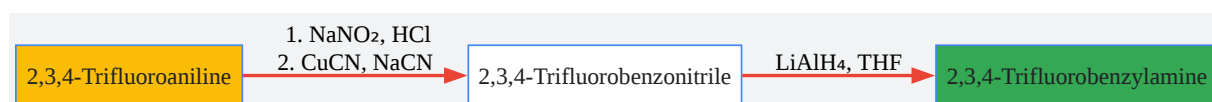
Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for structure elucidation and the synthetic pathway.



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Caption: Workflow for the synthesis, purification, and structural confirmation of **2,3,4-Trifluorobenzylamine**.



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